REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][NH2:6])[CH3:3].[C:7]1([N:13]=[C:14]=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1(C)C=CC=CC=1>[C:7]1([NH:13][C:14]([NH:6][CH2:5][CH2:4][N:2]([CH3:3])[CH3:1])=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
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Name
|
|
Quantity
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88 g
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Type
|
reactant
|
Smiles
|
CN(C)CCN
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Name
|
|
Quantity
|
500 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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119 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
rises to 97° C
|
Type
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TEMPERATURE
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Details
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The mixture is refluxed for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
|
On cooling
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Type
|
CUSTOM
|
Details
|
the product crystallises
|
Type
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FILTRATION
|
Details
|
is filtered with suction
|
Type
|
CUSTOM
|
Details
|
The moist product is recrystallised from 1000 ml of ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC(=O)NCCN(C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |